molecular formula C7H7BrN4O B8324031 3-Bromo-5-(2-hydroxy-ethylamino)-pyrazine-2-carbonitrile CAS No. 440124-26-5

3-Bromo-5-(2-hydroxy-ethylamino)-pyrazine-2-carbonitrile

Cat. No. B8324031
M. Wt: 243.06 g/mol
InChI Key: OMCZEQIPFNFVEW-UHFFFAOYSA-N
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Patent
US06586422B2

Procedure details

0.061 g (1.00 mmol) of ethanolamine were added slowly at room temperature to a solution of 0.218 g (1.0 mmol) of the 3-bromo-5-chloro-pyrazine-2-carbonitrile and 0.264 g (2.0 mmol) of N-ethyldiisopropylamine in 15.0 ml of dioxane. The reaction mixture was stirred at room temperature for 18 hours. It was subsequently poured into 50 ml of an ice/water/sodium hydrogen carbonate mixture and extracted 3 times with 50 ml of ethylacetate. The combined ethylacetate phases were dried over magnesium sulfate and evaporated under reduced pressure. The residue formed was chromatographed on silica gel with a 100:0 to 95:5 v/v gradient of dichloromethane and methanol as the eluent giving 0.131 g (0.539 mmol, 53.9% of theory) of the 3-bromo-5-(2-hydroxy-ethylamino)-pyrazine-2-carbonitrile as yellow amorphous solid; MS: 243 (M)+.
Quantity
0.061 g
Type
reactant
Reaction Step One
Quantity
0.218 g
Type
reactant
Reaction Step One
Quantity
0.264 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water sodium hydrogen carbonate
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[Br:5][C:6]1[C:7]([C:13]#[N:14])=[N:8][CH:9]=[C:10](Cl)[N:11]=1.C(N(C(C)C)C(C)C)C>O1CCOCC1>[Br:5][C:6]1[C:7]([C:13]#[N:14])=[N:8][CH:9]=[C:10]([NH:4][CH2:3][CH2:1][OH:2])[N:11]=1

Inputs

Step One
Name
Quantity
0.061 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
0.218 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Cl)C#N
Name
Quantity
0.264 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
ice water sodium hydrogen carbonate
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 50 ml of ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethylacetate phases were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue formed
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel with a 100:0 to 95:5 v/v gradient of dichloromethane and methanol as the eluent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C(=NC=C(N1)NCCO)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.539 mmol
AMOUNT: MASS 0.131 g
YIELD: PERCENTYIELD 53.9%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.